N-Propyl-m-toluidine

Vue d'ensemble

Description

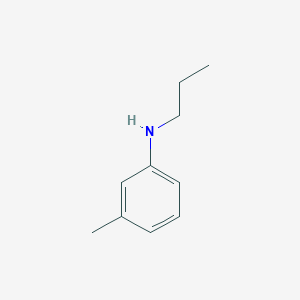

N-Propyl-m-toluidine, also known as propyl-m-tolylamine, is an organic compound with the molecular formula CH₃C₆H₄NHC₃H₇. It is a derivative of m-toluidine, where a propyl group is attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Propyl-m-toluidine can be synthesized through the reaction of m-toluidine with propionitrile. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

General Reactivity Profile

N-Propyl-m-toluidine (C₆H₄(CH₃)NHCH₂CH₂CH₃) is a tertiary aromatic amine with an N-propyl substituent. Key reactivity characteristics are derived from:

-

The electron-donating propyl group on the nitrogen atom.

-

The aromatic ring’s susceptibility to electrophilic substitution.

Reactive Groups and Hazards

Diazotization and Substitution

While no direct studies on this compound exist, m-toluidine undergoes diazotization with NaNO₂/HCl to form diazonium salts, enabling substitution reactions (e.g., Sandmeyer reaction) . For N-propyl derivatives:

-

Diazotization : Likely occurs at low temperatures (0–5°C).

-

Substitution : Copper catalysts (e.g., CuCN) may replace the diazo group with cyano or other nucleophiles.

Alkylation and Acylation

-

N-Alkylation : The tertiary amine is less nucleophilic than primary/secondary amines, but may undergo quaternization with alkyl halides under forcing conditions.

-

Acylation : Reacts with acid chlorides/anhydrides to form amides, though steric hindrance from the propyl group may slow kinetics.

Electrophilic Aromatic Substitution

The methyl and propyl groups direct electrophiles to specific positions:

| Electrophile | Position Preference | Example Product |

|---|---|---|

| Nitration (HNO₃) | Para to amine | 4-Nitro-N-propyl-m-toluidine |

| Sulfonation (H₂SO₄) | Meta to amine | 5-Sulfo-N-propyl-m-toluidine |

Thermal Degradation

Heating above 200°C likely produces hazardous byproducts:

Oxidative Pathways

| Condition | Products | Hazard |

|---|---|---|

| Strong oxidizers | Nitro derivatives, quinones | Fire/explosion risk |

| Air exposure | Slow oxidation to N-oxide derivatives | Possible carcinogenicity |

Reactivity Hazards

| Parameter | Value/Observation | Source |

|---|---|---|

| Flash Point | Estimated >80°C (similar to analogs) | |

| Autoignition Temp | ~480°C (inferred from m-toluidine) | |

| Water Reactivity | Insoluble; no significant hydrolysis |

Research Gaps and Limitations

Applications De Recherche Scientifique

2.1. Biological Studies

N-Propyl-m-toluidine has been utilized in biological studies to understand its interaction with various biomolecules. For instance, research has shown that aromatic amines can interact with DNA and proteins, which is crucial for understanding mutagenicity and carcinogenicity. Studies have indicated that compounds like NPT can form adducts with DNA, potentially leading to mutagenic effects under certain conditions .

2.2. Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection of various analytes. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric methods for quantifying metal concentrations in environmental samples . Additionally, it has been employed in chromatographic techniques to separate complex mixtures.

3.1. Dye Manufacturing

This compound is used as an intermediate in the synthesis of dyes and pigments. Its reactivity allows it to participate in azo coupling reactions, which are fundamental in producing a variety of colorants used in textiles, plastics, and inks .

3.2. Polymer Production

The compound is also utilized in the production of certain polymers and resins. Its amine functionality can enhance the properties of polymer matrices, contributing to improved thermal stability and mechanical strength .

4.1. Toxicological Studies

Research indicates that this compound may exhibit toxicological effects similar to other aromatic amines. Studies have reported potential risks associated with exposure to aromatic amines, including methemoglobinemia and carcinogenicity . The compound's metabolic pathways can lead to the formation of reactive intermediates that may interact with cellular macromolecules.

4.2. Occupational Exposure

Occupational exposure to this compound has been a concern in industries where it is used as a chemical intermediate. Monitoring and regulation are essential to mitigate health risks associated with inhalation or dermal contact .

5.1. Case Study on Mutagenicity

A study investigated the mutagenic potential of this compound using bacterial assays (Ames test). Results indicated that while NPT itself showed low mutagenic activity, its metabolites exhibited significant mutagenicity when activated by liver enzymes, suggesting a need for further investigation into its safety profile .

5.2. Environmental Impact Assessment

An environmental impact assessment evaluated the effects of this compound on aquatic ecosystems following accidental spills during manufacturing processes. The study highlighted the compound's persistence in water bodies and its potential bioaccumulation in aquatic organisms, raising concerns about long-term ecological effects .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Studies | Interaction with DNA and proteins | Potential mutagenicity through adduct formation |

| Analytical Chemistry | Reagent for metal ion detection | Useful in spectrophotometric methods |

| Dye Manufacturing | Intermediate for dye synthesis | Involved in azo coupling reactions |

| Polymer Production | Enhances properties of polymers | Improves thermal stability |

| Toxicological Studies | Assessing health risks | Linked to methemoglobinemia |

| Environmental Impact | Effects on aquatic ecosystems | Persistence and bioaccumulation concerns |

Mécanisme D'action

The mechanism by which N-Propyl-m-toluidine exerts its effects involves its interaction with various molecular targets. For instance, in the polymerization of methacrylate bone cement, it acts as a co-initiator, enhancing the polymerization rate and reducing curing time. In medical research, it interacts with biological macromolecules, such as DNA and proteins, influencing their structure and function.

Comparaison Avec Des Composés Similaires

- o-Toluidine (2-methylaniline)

- m-Toluidine (3-methylaniline)

- p-Toluidine (4-methylaniline)

Comparison: N-Propyl-m-toluidine is unique due to the presence of a propyl group attached to the nitrogen atom, which imparts different chemical and physical properties compared to its isomers. For example, while all toluidines are weakly basic and poorly soluble in pure water, this compound’s propyl group enhances its solubility in organic solvents and its reactivity in certain chemical reactions .

Activité Biologique

N-Propyl-m-toluidine is an organic compound belonging to the class of toluidines, which are derivatives of toluene. This article explores its biological activity, focusing on toxicity, carcinogenic potential, and other relevant biological effects based on recent research findings.

This compound has the molecular formula C10H15N and is a colorless to light amber liquid. It is less dense than water and insoluble in it, with vapors that are heavier than air. The compound can produce toxic oxides of nitrogen upon combustion, which poses additional risks during handling and exposure.

Acute Toxicity

Acute toxicity studies indicate that this compound can cause irritation upon skin contact and may lead to respiratory issues if inhaled. The compound's effects on human health are not extensively documented; however, animal studies provide insights into its potential hazards.

Repeated Dose Toxicity

In repeated dose studies, the primary target organs for this compound include the liver and erythrocytes. Research indicates that prolonged exposure can lead to increased liver weight and methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which can impair oxygen transport. A notable study suggests a NOAEL (No Observed Adverse Effect Level) for systemic toxicity of approximately 6 mg/kg body weight per day in rats .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified certain toluidines as possibly carcinogenic to humans based on limited evidence from animal studies. Specifically, m-toluidine has shown potential for inducing tumors in laboratory settings, raising concerns about its long-term exposure risks .

Biological Activity Studies

Recent investigations into the biological activity of this compound have focused on its role as a potential inhibitor of tubulin polymerization. A derivative of m-toluidine has been shown to possess significant antiproliferative activity against various cancer cell lines, including HeLa and A549 cells. The compound demonstrated an IC50 value of 0.45 µM, indicating strong inhibition of cell growth .

The mechanism underlying the antiproliferative effects involves cell cycle arrest at the G2/M phase and induction of apoptosis through the intrinsic pathway. This was confirmed through mitochondrial depolarization assays and caspase-9 activation studies, suggesting that this compound may have therapeutic potential in cancer treatment .

Case Studies

- Case Study on Methemoglobinemia : A study involving occupational exposure reported cases of methemoglobinemia among workers handling toluidine derivatives, including this compound. Symptoms included cyanosis and fatigue, highlighting the need for monitoring and protective measures in industrial settings .

- Zebrafish Model : In vivo studies using zebrafish models showed that this compound could induce developmental toxicity at certain concentrations, affecting embryonic development and survival rates .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Skin irritation; respiratory issues |

| Repeated Dose Toxicity | NOAEL: 6 mg/kg bw/day; liver weight increase |

| Carcinogenic Potential | Possible carcinogen; tumor induction in animals |

| Antiproliferative Activity | IC50: 0.45 µM against cancer cell lines |

| Mechanism of Action | G2/M phase arrest; apoptosis induction |

Propriétés

IUPAC Name |

3-methyl-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNVPXVTJRNCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400683 | |

| Record name | N-Propyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142031-46-7 | |

| Record name | N-Propyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Propyl-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.